molecular formula C12H19N B2873749 2-methyl-N-[(4-methylphenyl)methyl]propan-2-amine CAS No. 55980-45-5

2-methyl-N-[(4-methylphenyl)methyl]propan-2-amine

Cat. No. B2873749
CAS RN: 55980-45-5
M. Wt: 177.291
InChI Key: BTOKYMQGPPWSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-methyl-N-[(4-methylphenyl)methyl]propan-2-amine” is also known as Metaphedrine or 3-Methylmethamphetamine (3-MMA). It is an amphetamine derivative that has been sold as a designer drug, first being reported in Sweden in 2021 .


Molecular Structure Analysis

The molecular structure of this compound consists of asymmetric units of C11H17N . The InChI code for this compound is 1S/C11H17N/c1-9-4-6-10(7-5-9)8-11(2,3)12/h4-7H,8,12H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its empirical formula is C11H15NO2 and it has a molecular weight of 193.24 .

Scientific Research Applications

Synthesis of Chiral Pharmaceutical Intermediates

tert-butyl[(4-methylphenyl)methyl]amine: is utilized in the synthesis of chiral pharmaceutical intermediates. Ketoreductases, for instance, can perform chiral selective reduction in related carbamate compounds to produce intermediates with high chiral purity. These intermediates are crucial in the synthesis of antidepressants like Citalopram and Escitalopram oxalate, which function by inhibiting serotonin uptake .

Creation of Novel Heterocyclic Compounds

The compound serves as a precursor in the synthesis of novel heterocyclic compounds. For example, the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has been achieved, leading to structurally novel derivatives with potential biological activity .

Organic Synthesis Enhancements

In organic chemistry, tert-butyl[(4-methylphenyl)methyl]amine is used to enhance the lipophilicity of molecules, which is vital for their passage through cell walls. This modification can substantially improve the biological activity of the compounds .

Antimalarial Drug Development

The tert-butyl group’s introduction into heterocycles has been reported to enhance antimalarial activity. For instance, attaching a tert-butyl group to the quinolone system in primaquine analogs resulted in improved blood schizontocidal activity .

Synthesis of Indole Derivatives

This compound is also involved in the synthesis of indole derivatives. For example, tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with good yield and selectivity, starting from commercially available 4-bromo-1H-indole .

Medicinal Chemistry

In medicinal chemistry, the introduction of tert-butyl groups into molecules is a common strategy to increase structural diversity. This is important for the discovery of new drugs, as it allows for the exploration of a wider range of chemical space .

properties

IUPAC Name

2-methyl-N-[(4-methylphenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10-5-7-11(8-6-10)9-13-12(2,3)4/h5-8,13H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOKYMQGPPWSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[(4-methylphenyl)methyl]propan-2-amine

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